![molecular formula C15H30N2O B14649584 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one CAS No. 53860-60-9](/img/structure/B14649584.png)
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one is an organic compound with the molecular formula C15H30N2O . It contains 30 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes a hydrazinyl group and a ketone functional group.
準備方法
The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves several steps. One common method includes the reaction of a suitable hydrazine derivative with an appropriate ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis process. The crude product is often purified through recrystallization or distillation to achieve the required purity levels for further applications .
化学反応の分析
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
類似化合物との比較
Similar compounds to 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one include other hydrazinyl derivatives and ketones. Some examples are:
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]nonan-2-one
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]decan-2-one
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]dodecan-2-one
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific carbon chain length and the presence of the hydrazinyl and ketone functional groups, which contribute to its distinct chemical behavior and applications .
特性
CAS番号 |
53860-60-9 |
|---|---|
分子式 |
C15H30N2O |
分子量 |
254.41 g/mol |
IUPAC名 |
3-[1-(2,2-dimethylhydrazinyl)ethylidene]undecan-2-one |
InChI |
InChI=1S/C15H30N2O/c1-6-7-8-9-10-11-12-15(14(3)18)13(2)16-17(4)5/h16H,6-12H2,1-5H3 |
InChIキー |
FMZBLFMOQLTKBH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=C(C)NN(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


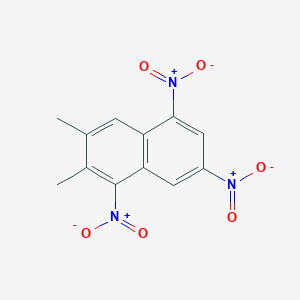
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
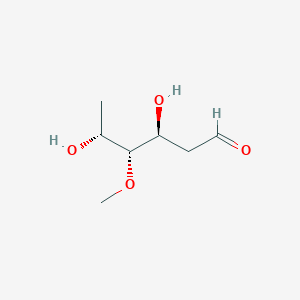
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
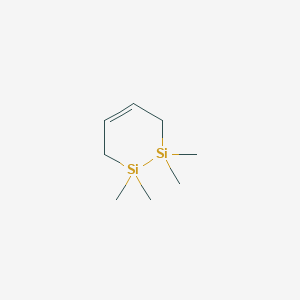
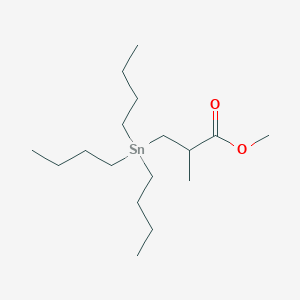
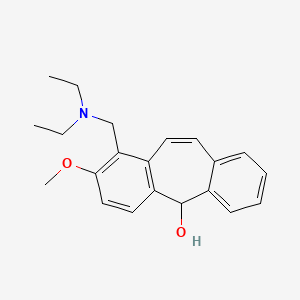
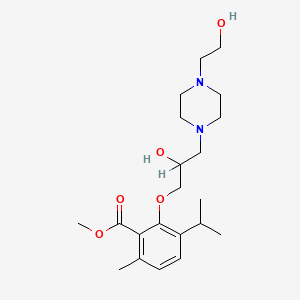
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)

